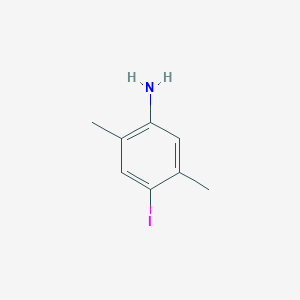

4-Iodo-2,5-dimethylaniline

Description

4-Iodo-2,5-dimethylaniline (C₈H₁₀IN) is an aromatic amine featuring an iodine substituent at the para position (C4) and methyl groups at the ortho (C2) and meta (C5) positions. This structural arrangement confers unique electronic and steric properties, making it a versatile synthon in organic chemistry. Its synthesis typically involves direct iodination of 2,5-dimethylaniline using molecular iodine (I₂) under controlled conditions, though specific protocols for this isomer are less documented compared to its 2,6-dimethyl counterpart . The compound’s applications span medicinal chemistry, materials science, and catalysis, though its primary use lies in serving as a precursor for more complex molecules, such as pharmaceuticals or ligands for transition-metal catalysts.

Propriétés

IUPAC Name |

4-iodo-2,5-dimethylaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10IN/c1-5-4-8(10)6(2)3-7(5)9/h3-4H,10H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JIJNBUOAWDGTHA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1I)C)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10IN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50406396 | |

| Record name | 4-iodo-2,5-dimethylaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50406396 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

247.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

117832-13-0 | |

| Record name | 4-iodo-2,5-dimethylaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50406396 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

4-Iodo-2,5-dimethylaniline can be synthesized through the iodination of 2,5-dimethylaniline. The reaction typically involves the use of molecular iodine (I2) in the presence of an oxidizing agent such as 2-iodosobenzoate. The reaction proceeds efficiently, yielding the desired product .

Industrial Production Methods

In an industrial setting, the synthesis of this compound can be scaled up by using a similar iodination process. The reaction is carried out in a large reactor with appropriate safety measures to handle the hazardous reagents and by-products. The crude product is then purified through crystallization or distillation to obtain the pure compound .

Analyse Des Réactions Chimiques

Types of Reactions

4-Iodo-2,5-dimethylaniline undergoes various types of chemical reactions, including:

Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.

Oxidation Reactions: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

Reduction Reactions: The nitro group can be reduced to an amine group under suitable conditions.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium azide or potassium cyanide can be used to replace the iodine atom.

Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are commonly used.

Major Products Formed

Substitution: Products include azides, nitriles, and other substituted anilines.

Oxidation: Products include quinones and other oxidized aromatic compounds.

Reduction: Products include amines and other reduced derivatives.

Applications De Recherche Scientifique

4-Iodo-2,5-dimethylaniline has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: It serves as a precursor in the synthesis of biologically active compounds.

Medicine: It is used in the development of pharmaceuticals and diagnostic agents.

Industry: It is employed in the production of dyes, pigments, and other industrial chemicals

Mécanisme D'action

The mechanism of action of 4-iodo-2,5-dimethylaniline involves its ability to participate in various chemical reactions due to the presence of the iodine atom and the dimethylamino group. These functional groups make the compound reactive towards nucleophiles and electrophiles, allowing it to form a wide range of derivatives. The molecular targets and pathways involved depend on the specific reactions and applications in which the compound is used .

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Compounds

The following table summarizes key structural analogs of 4-Iodo-2,5-dimethylaniline, highlighting differences in substituent positions, functional groups, and applications:

Key Observations:

Positional Isomerism (2,5 vs. 2,6) :

- The 2,5-dimethyl substitution in this compound introduces steric hindrance distinct from the 2,6-isomer. This affects reactivity in electrophilic substitution reactions and coordination chemistry. For example, the 2,6-isomer is more sterically shielded, making it a preferred ligand in catalysis, whereas the 2,5-isomer may favor different regioselectivity in further functionalization .

Functional Group Variations: Aniline vs. Phenol: The NH₂ group in this compound enhances nucleophilicity, enabling diazotization and coupling reactions, whereas the OH group in 4-Iodo-2,6-dimethylphenol facilitates hydrogen bonding, making it suitable for analytical derivatization . Phenethylamine Backbone: 2C-I and its derivatives (e.g., 25I-NBOMe) exhibit potent serotonin receptor activity due to their phenethylamine core, contrasting with the aniline-based compounds’ roles in synthesis .

Halogen Effects (I vs. Br) :

- The iodine atom in this compound offers superior leaving-group ability compared to bromine in the bromo analog, favoring nucleophilic aromatic substitution. However, iodine’s larger atomic radius may reduce stability in certain environments .

Synthetic Accessibility: While 4-Iodo-2,6-dimethylaniline is synthesized in near-quantitative yields using molecular iodine , protocols for the 2,5-isomer are less optimized.

Pharmacological and Regulatory Considerations

- 4-Iodo-2,5-dimethoxyphenethylamine (2C-I): Exhibits high affinity for 5-HT2A receptors (Ki = 0.6 nM), leading to hallucinogenic effects. Its hydrochloride salt is regulated under controlled substance laws (e.g., 0.015 kg threshold in South Australia) .

Activité Biologique

4-Iodo-2,5-dimethylaniline is an organic compound that belongs to the class of iodinated anilines. Its chemical structure is characterized by a dimethylamino group and an iodine atom positioned at the para position relative to the amine group. This compound has garnered attention due to its potential biological activities, particularly in pharmacology and toxicology.

- Molecular Formula : C₈H₁₀IN

- Molecular Weight : 247.08 g/mol

- Appearance : Dark blue to purple solid

- Solubility : Soluble in organic solvents

Synthesis

This compound can be synthesized through the iodination of 2,5-dimethylaniline using iodine or iodine-containing reagents. The reaction typically yields high purity products and can be performed under mild conditions, making it suitable for various applications in synthetic organic chemistry .

Pharmacological Properties

The biological activity of this compound has been investigated in several studies, revealing its potential as a pharmacological agent. Notably, its derivatives have shown varying degrees of activity against different biological targets.

- Antimicrobial Activity : Some studies have indicated that iodinated anilines possess antimicrobial properties. For instance, derivatives of this compound have been evaluated for their efficacy against bacterial strains, demonstrating moderate antibacterial activity .

- Cytotoxicity : Research has shown that this compound exhibits cytotoxic effects on certain cancer cell lines. The compound's mechanism of action may involve the induction of apoptosis and disruption of cellular metabolic processes .

- Neuropharmacological Effects : There is emerging evidence suggesting that compounds related to this compound could influence neurotransmitter systems. This could potentially lead to applications in treating neurological disorders .

Case Study 1: Antibacterial Efficacy

A study conducted on the antibacterial properties of various iodinated anilines found that this compound exhibited significant activity against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were determined to be 32 µg/mL for both strains. This suggests that this compound could serve as a lead for developing new antibacterial agents .

Case Study 2: Cytotoxicity Assessment

In a cytotoxicity assessment involving human cancer cell lines (e.g., HeLa and MCF-7), this compound displayed IC50 values of approximately 15 µM after 48 hours of exposure. Flow cytometry analysis indicated that the compound induces apoptosis in these cell lines, underscoring its potential as a chemotherapeutic agent .

Research Findings

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.